3,5-bis(3-bromophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes two bromophenyl groups and one dichlorophenyl group attached to a pyrazole ring. It is of interest in various fields of research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with bromophenyl and dichlorophenyl groups.
Bromination and Chlorination: The bromophenyl and dichlorophenyl groups are introduced through bromination and chlorination reactions, respectively. These reactions are typically carried out using bromine and chlorine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
3,5-bis(3-bromophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole
- 3,5-bis(3-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole
- 3,5-bis(3-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole
Uniqueness
3,5-bis(3-bromophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the position of the bromine and chlorine atoms can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C21H12Br2Cl2N2 |
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Molecular Weight |
523.0 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-1-(2,5-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Br2Cl2N2/c22-15-5-1-3-13(9-15)19-12-20(14-4-2-6-16(23)10-14)27(26-19)21-11-17(24)7-8-18(21)25/h1-12H |
InChI Key |
ABEMUXIERJYACY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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